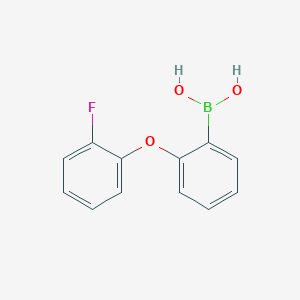

2-(2-Fluorophenoxy)phenylboronic acid

Description

Significance of Boronic Acids as Versatile Reagents and Building Blocks in Organic Chemistry

Boronic acids, organic compounds featuring a C–B bond with two hydroxyl groups attached to the boron atom (R-B(OH)₂), have become indispensable tools in organic synthesis. escholarship.org Their stability, low toxicity, and versatile reactivity make them ideal building blocks for constructing complex molecular architectures. mdpi.com Generally stable and easy to handle, boronic acids are mild Lewis acids that are crucial to modern synthetic endeavors. wikipedia.org

The journey of organoboron chemistry began in 1860 with the first synthesis by Edward Frankland. However, the field remained relatively niche for nearly a century. mdpi.com A significant breakthrough occurred with the work of Herbert C. Brown, whose discovery of the hydroboration reaction provided a highly efficient and stereoselective method for preparing organoboranes. This seminal work laid the foundation for the widespread use of these compounds.

The true renaissance of organoboron chemistry came with the advent of transition-metal-catalyzed cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura coupling reaction, in particular, has revolutionized the formation of carbon-carbon bonds, a fundamental process in organic synthesis. mdpi.com This reaction allows for the efficient coupling of a boronic acid with an organic halide, providing access to complex molecules like biaryls, which are common motifs in pharmaceuticals and advanced materials. mdpi.comwikipedia.org The evolution from niche reagents to central building blocks highlights the profound impact of organoboron compounds on the landscape of modern chemistry. mdpi.com

The utility of boronic acids extends far beyond the Suzuki-Miyaura coupling. They participate in a wide range of chemical transformations, including Chan-Lam (carbon-nitrogen and carbon-oxygen bond formation) and Petasis-borono Mannich reactions (synthesis of functionalized amines). escholarship.org

Furthermore, boronic acids are key components in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. The use of boronic acids in MCRs, such as the Petasis reaction, enables the rapid assembly of complex, drug-like scaffolds from simple precursors. This efficiency is a significant advantage in discovery chemistry, where the rapid generation of molecular diversity is paramount. Their ability to form reversible covalent bonds with diols has also led to their use in developing sensors and stimuli-responsive materials. nih.govmdpi.comjapsonline.comresearchgate.net

The Strategic Role of Fluorine in Organic Molecules for Research and Development

Fluorine is the most electronegative element, yet its van der Waals radius is similar to that of hydrogen. This unique combination of properties means that substituting hydrogen with fluorine can dramatically alter a molecule's characteristics with minimal steric disruption. It is estimated that approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom. nih.gov

The introduction of fluorine into an organic molecule induces significant changes in its electronic properties. Due to its extreme electronegativity, fluorine can alter the acidity (pKa) and basicity of nearby functional groups through strong inductive effects. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.

This enhanced stability can prolong a drug's half-life in the body. nih.gov Furthermore, fluorination can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and enhance bioavailability. nih.gov These combined effects make fluorine a powerful tool for fine-tuning the physicochemical and pharmacological properties of bioactive compounds.

| Property | C-H Bond | C-F Bond | Implication in Molecular Design |

|---|---|---|---|

| Bond Dissociation Energy (kcal/mol) | ~98 | ~116 | Increased metabolic stability. |

| Electronegativity (Pauling Scale) | H: 2.20 | F: 3.98 | Alters pKa, dipole moment, and chemical reactivity. |

| Van der Waals Radius (Å) | H: 1.20 | F: 1.47 | Minimal steric perturbation, acts as a hydrogen mimic. |

| Lipophilicity Contribution (π value) | 0.50 (for -CH₃) | 0.14 (for -F on an aromatic ring) | Can increase overall molecular lipophilicity, affecting membrane permeability. nih.gov |

While fluorine is abundant in the earth's crust, naturally occurring organofluorine compounds are exceedingly rare. Consequently, nearly all organofluorine compounds used in research and industry are the product of chemical synthesis. The development of safe and effective fluorination methods has been a major focus of organic chemistry.

Modern synthetic strategies include nucleophilic fluorination (using fluoride (B91410) sources like potassium fluoride), electrophilic fluorination (using reagents that deliver "F+"), and the use of fluorinated building blocks. The ongoing demand for novel fluorinated molecules in pharmaceuticals, agrochemicals, and materials science drives continuous innovation in this field. There is a persistent need for new, versatile fluorinated reagents that can be easily incorporated into complex structures, which underscores the importance of developing compounds that combine the reactivity of building blocks like boronic acids with the unique properties of fluorine.

Contextualizing 2-(2-Fluorophenoxy)phenylboronic acid within Fluorinated Arylboronic Acid Research

Fluorinated arylboronic acids represent a powerful class of reagents that merge the synthetic utility of the boronic acid functional group with the property-enhancing effects of fluorine. These compounds serve as valuable building blocks for introducing fluorine-containing aryl groups into larger molecules via cross-coupling reactions.

This compound is a specific example of such a reagent. Its structure features a phenylboronic acid core modified with a 2-fluorophenoxy group. This arrangement makes it a precursor for synthesizing more complex diaryl ether structures, which are prevalent in many biologically active compounds. For instance, the 2-(2-fluorophenoxy)phenyl moiety serves as a key structural component in the synthesis of novel 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) derivatives that have been investigated for their anticonvulsant activities. The strategic placement of the fluorine atom on the phenoxy ring can influence the molecule's conformation and electronic properties, which in turn can impact its biological activity and metabolic stability. As a bifunctional reagent, it offers chemists a direct route to installing a pre-functionalized, fluorinated fragment, streamlining synthetic pathways toward new chemical entities.

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀BFO₃ |

| Molecular Weight | 232.02 g/mol |

| Appearance | Solid |

| SMILES String | OB(O)C1=CC=CC=C1OC2=CC=CC=C2F |

| InChI Key | OOFYYQYVBIBURU-UHFFFAOYSA-N |

Architectural Features of this compound

This compound is a specific organoboron compound with a molecular architecture that dictates its chemical behavior and synthetic applications. Its structure is defined by a phenylboronic acid core that is substituted at the ortho-position (the carbon atom adjacent to the boronic acid group) with a 2-fluorophenoxy moiety linked through an ether bond.

Key structural characteristics include:

Core Moiety : A phenylboronic acid group, -C₆H₄B(OH)₂, which is the reactive center for cross-coupling reactions.

Substituent : A 2-fluorophenoxy group, -O-C₆H₄F, which introduces both steric bulk and specific electronic effects due to the ether oxygen and the fluorine atom.

Positional Isomerism : The ortho arrangement of the bulky phenoxy substituent next to the boronic acid group can sterically influence the approach of reagents to the boron center.

The fundamental properties derived from its architecture are summarized below.

| Property | Data |

| Molecular Formula | C₁₂H₁₀BFO₃ sigmaaldrich.com |

| Molecular Weight | 232.02 g/mol sigmaaldrich.com |

| SMILES String | OB(C1=CC=CC=C1OC2=CC=CC=C2F)O |

| InChI Key | OOFYYQYVBIBURU-UHFFFAOYSA-N sigmaaldrich.com |

Rationale for Investigating Ortho-Fluorophenoxy Substitution in Phenylboronic Acid Scaffolds

The specific design of this compound, with its characteristic ortho-substitution, is driven by precise goals in synthetic and medicinal chemistry. The placement of the fluorophenoxy group is not random but is intended to confer particular advantages and functionalities.

The primary rationale for its investigation includes:

Access to Privileged Scaffolds : The diaryl ether motif is a common structural feature in many biologically active molecules. This boronic acid serves as a key building block for synthesizing complex diaryl ether-containing compounds. For instance, it has been used as a precursor in the synthesis of novel 1,3,4-oxadiazoles and 1,2,4-triazoles that have been screened for anticonvulsant activities. nih.gov

Modulation of Reactivity : The electronic properties and steric hindrance of the ortho-substituent can significantly influence the reactivity of the boronic acid in Suzuki-Miyaura and other cross-coupling reactions. The electronegative fluorine atom and the ether linkage can alter the electron density of the phenyl ring, while the sheer size of the substituent can impact the rate and selectivity of the transmetalation step in the catalytic cycle.

Control of Molecular Conformation : The steric bulk of the ortho-substituent can restrict rotation around the carbon-oxygen and carbon-carbon single bonds. This can lead to conformationally constrained products or even enable the synthesis of atropisomers (stereoisomers arising from hindered rotation), which is of great interest in drug design for achieving high receptor selectivity.

Structure-Activity Relationship (SAR) Studies : In drug discovery, fluorine is often used as a "probe" to explore the chemical space around a lead compound. Synthesizing analogues using this compound allows medicinal chemists to systematically study how the introduction of this specific fluorinated moiety at a defined position affects biological activity, metabolism, and pharmacokinetic properties.

Properties

IUPAC Name |

[2-(2-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFYYQYVBIBURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2=CC=CC=C2F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256833 | |

| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096332-91-9 | |

| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-(2-fluorophenoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 2 Fluorophenoxy Phenylboronic Acid Derivatives

Influence of Fluorine and Ortho-Substituents on Boronic Acid Reactivity

The reactivity of a boronic acid is intrinsically linked to the Lewis acidity of the boron center. Substituents on the phenyl ring can modulate this acidity through inductive and resonance effects, as well as through steric hindrance and intramolecular interactions. The 2-(2-Fluorophenoxy) group is of particular interest due to its combination of an electron-withdrawing fluorine atom and a potentially coordinating phenoxy group.

Electronic and Steric Effects of the 2-Fluorophenoxy Group on the Boron Center

The 2-fluorophenoxy substituent exerts a complex influence on the boron center of 2-(2-Fluorophenoxy)phenylboronic acid. This influence is a combination of electronic and steric effects.

Steric Effects: The 2-fluorophenoxy group is sterically demanding. Its presence in the ortho position can hinder the approach of reactants to the boron center. This steric bulk can influence the rate and outcome of reactions. For instance, in reactions involving the formation of boronate esters with diols, significant steric hindrance can impede the formation of the cyclic ester. acs.org

To illustrate the expected electronic influence on acidity, the table below compares the pKa values of phenylboronic acid with some ortho-substituted analogs. The pKa of this compound is not widely reported but can be estimated based on the additive effects of the substituents.

| Compound | pKa | Expected Influence of Substituent |

| Phenylboronic acid | ~8.8 | Reference compound. wikipedia.org |

| 2-Fluorophenylboronic acid | ~8.7 | The ortho-fluoro group has a mild acidifying effect due to its -I effect, potentially stabilized by an intramolecular hydrogen bond. nih.gov |

| This compound | Estimated < 8.7 | The combined electron-withdrawing effects of the fluorine and the phenoxy oxygen are expected to increase the acidity relative to phenylboronic acid. However, steric factors could influence this value. |

This table is interactive. Users can sort the data by clicking on the column headers.

Role of Intramolecular Interactions in Ortho-Substituted Phenylboronic Acids

Ortho-substituents on phenylboronic acids can engage in intramolecular interactions with the boronic acid moiety, significantly affecting their conformation and reactivity. researchgate.net A common interaction is the formation of an intramolecular hydrogen bond between a hydrogen bond acceptor on the substituent and one of the hydroxyl groups of the boronic acid.

In the case of this compound, two potential intramolecular interactions can be considered:

B-O-H···F Interaction: An intramolecular hydrogen bond could form between one of the boronic acid's hydroxyl protons and the fluorine atom of the 2-fluorophenoxy group. Such interactions are known to stabilize the conformation of the molecule. nih.gov

B-O-H···O Interaction: A hydrogen bond could also form between a hydroxyl proton and the ether oxygen of the phenoxy group.

Computational studies on simpler systems like 2-fluorophenylboronic acid suggest that an intramolecular OH···F hydrogen bond is quite stabilizing and can dictate the conformational preference. beilstein-journals.org For this compound, the presence of the larger phenoxy group might influence the geometry and strength of these potential intramolecular hydrogen bonds. These interactions can pre-organize the molecule for certain reactions and influence the acidity of the boronic acid.

Mechanisms of Boronic Acid Transformations

Boronic acids undergo a variety of chemical transformations, with their reactions with nucleophiles being particularly important. The formation of boronate esters with diols is a cornerstone of their application in sensing and materials science.

Reactivity with Nucleophiles: Diols and Other Ligands

Boronic acids react reversibly with diols to form cyclic boronic esters. This reaction involves the displacement of two water molecules. scispace.com The equilibrium of this reaction is dependent on several factors, including the Lewis acidity of the boron, the nature of the diol, the pH of the medium, and steric effects.

The reaction between a boronic acid and a diol proceeds through a two-step mechanism. First, the boronic acid, a Lewis acid, can accept a hydroxide (B78521) ion to form a tetrahedral boronate ion. Both the neutral trigonal boronic acid and the anionic tetrahedral boronate can react with the diol to form the cyclic ester. scispace.com

The stability of the resulting cyclic boronate ester is influenced by the electronic properties of the substituents on the phenylboronic acid. Electron-withdrawing groups, like the 2-fluorophenoxy group, are expected to increase the stability of the boronate ester by enhancing the Lewis acidity of the boron center. nih.gov However, the steric bulk of the ortho-substituent can counteract this electronic stabilization by introducing strain in the cyclic ester. acs.org

The stability of boronate esters can be quantified by their formation constants. Below is a table illustrating typical formation constants for phenylboronic acid with different diols, providing a baseline for understanding the potential reactivity of this compound.

| Diol | Formation Constant (K) with Phenylboronic Acid (M⁻¹) | Comments |

| Ethylene Glycol | Low | Forms a strained five-membered ring. |

| Propane-1,2-diol | Moderate | Less strained five-membered ring. |

| Catechol | High | Forms a stable, planar five-membered ring. |

| Alizarin Red S | Very High | Often used as an indicator in competitive binding assays due to its strong binding and colorimetric properties. manchester.ac.uk |

This table is interactive. Users can sort the data by clicking on the column headers.

For this compound, the formation constants would be a product of the enhanced Lewis acidity (favoring higher K) and the steric hindrance (favoring lower K).

Computational chemistry provides powerful tools to investigate the mechanism and kinetics of boronic acid-diol complexation. Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of the reaction, providing insights into the reaction pathway and activation energies. researchgate.net

For this compound, computational studies could elucidate:

The preferred reaction pathway: Whether the reaction proceeds primarily through the neutral boronic acid or the boronate ion.

The role of intramolecular interactions: How the intramolecular hydrogen bonds influence the activation energy of the esterification reaction.

Kinetic vs. Thermodynamic Control: In some cases, the initially formed product (kinetic product) may not be the most stable one (thermodynamic product). Computational models can help distinguish between these possibilities. libretexts.org

Oxidative Pathways and Strategies for Enhanced Stability

A significant challenge in the application of boronic acids, including this compound, within biological and pharmaceutical contexts is their susceptibility to oxidative degradation. nih.govnih.govmit.edu This instability can limit their efficacy and shelf-life. Understanding the mechanisms of this degradation is crucial for developing strategies to enhance their stability.

Mechanistic Origin of Oxidative Damage via Boron p-Orbital Attack

The oxidative deboronation of arylboronic acids is a well-documented process that converts the boronic acid into an alcohol (phenol in the case of arylboronic acids) and boric acid. nih.gov The generally accepted mechanism for this reaction, particularly with reactive oxygen species (ROS) like hydrogen peroxide, initiates with the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom. nih.govmdpi.com

This nucleophilic attack on the electrophilic boron center is a key step. researchgate.net The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, which makes it Lewis acidic and susceptible to such attacks. mdpi.com The subsequent step involves a 1,2-migration of the aryl group from the boron to the oxygen atom, which is considered the rate-limiting step in the oxidation process. pnas.org This migration leads to the formation of a labile borate (B1201080) ester, which then undergoes rapid hydrolysis to yield the final phenol (B47542) and boric acid products. nih.gov

At physiological pH, the oxidation rates of phenylboronic acid and its esters can be comparable to those of thiols, highlighting their significant instability in biological environments. nih.govnih.govmit.edu

Design Principles for Oxidatively Stable Boronic Acids

Given that the oxidative instability stems from the electrophilic nature of the boron atom, strategies to enhance stability are primarily focused on modulating the electron density at the boron center. nih.govpnas.org A key principle is that diminishing the electron density on the boron atom can increase its resistance to oxidation. nih.govnih.gov

Several design strategies have been developed based on this principle:

Intramolecular Coordination: Creating an intramolecular dative bond to the boron atom can significantly enhance oxidative stability. This is achieved by introducing a pendant ligand group, such as a carboxyl group, in the ortho position to the boronic acid. This leads to the formation of a cyclic structure, like a boralactone, where an oxygen from the carboxyl group coordinates to the boron atom. nih.govpnas.org This coordination reduces the availability of the boron's p-orbital for attack by external nucleophiles. digitellinc.com Computational analyses have shown that this intramolecular ligand diminishes the stabilization of the p-orbital that develops during the rate-limiting transition state of the oxidation reaction. nih.govnih.gov This strategy has been shown to increase stability by as much as 10,000-fold. nih.govpnas.org

Stereoelectronic Effects: The stability endowed by intramolecular coordination is a result of stereoelectronic constraints. nih.gov The formation of a cyclic structure imposes orientational constraints and electronic effects that "twist" and "pull" on the boron center, which slows the rate-limiting 1,2-shift during oxidation. nih.gov Even ortho substituents with carbonyl or nitro groups can offer increased stability through coordination of an oxygen atom to the boron. nih.gov

Formation of Boronate Esters: While boronic acids are often protected as boronate esters with sterically hindered diols, this is not always practical for biological applications. digitellinc.com However, the formation of stable intramolecular esters, such as in the benzoxaborole scaffold, provides a way to modulate the reactivity and improve the stability of the boronic acid without needing external protecting groups. digitellinc.com

The table below summarizes the relative oxidative stability of different boronic acid derivatives.

| Derivative Type | Stabilizing Feature | Relative Stability Enhancement |

| Phenylboronic Acid (PBA) | Reference compound | 1x |

| Cyclic Boronate Esters | Intramolecular ester formation | Modest |

| Boralactones (e.g., from 2-carboxyphenylboronic acid) | Intramolecular coordination with a carboxyl group | Up to 10,000x |

| Benzoxaboroles | Stable intramolecular ester | Significant |

Activation of Boronic Acids via Fluoride (B91410) Complexation

While the boron center's electrophilicity is a source of instability, it also provides an avenue for activation. Fluoride ions, being small and highly electronegative, can interact strongly with the Lewis acidic boron atom of arylboronic acids. nih.govbohrium.com This interaction leads to the formation of boronate 'ate' complexes, which dramatically alters the reactivity of the organoboron compound. nih.gov

Unprecedented Nucleophilic Paradigm of Boron-Fluoride 'Ate' Complexes

The complexation of a fluoride ion with a boronic acid results in the formation of a tetracoordinate anionic boron species, often referred to as a boron 'ate' complex (e.g., [ArB(OH)₂F]⁻). nih.govthieme-connect.com This process involves the rehybridization of the boron atom from sp² to sp³. researchgate.net

This transformation fundamentally changes the nature of the boronic acid. Instead of acting as an electrophile, the resulting 'ate' complex can serve as a potent nucleophile. nih.gov For instance, arylboronic acids, upon activation with fluoride, can act as efficient surrogates for the hydroxide ion (OH⁻), a reactivity paradigm not observed with water or metal hydroxides. nih.gov This unique nucleophilic character of the B-F 'ate' complex allows it to participate in reactions such as aryne-induced ring openings and three-component couplings. nih.gov The strong B-F bond, with a bond dissociation energy of approximately 646 kJ mol⁻¹, is key to this activation. nih.gov

This fluoride-induced activation has been harnessed in various cross-coupling reactions. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, fluoride ions are known to play a crucial role by facilitating the transmetalation step through the formation of reactive organopalladium fluoride complexes. thieme-connect.com

Computational Elucidation of Fluoride Activation Mode and Reactivity

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insights into the mechanism of fluoride activation and the subsequent reactivity of the formed 'ate' complexes. nih.gov These theoretical investigations support the experimental findings and help to elucidate the differences in reactivity among various ArB(OH)ₓFᵧ complexes. nih.gov

Key findings from computational studies include:

Confirmation of 'Ate' Complex Formation: Calculations confirm the favorable formation of tetracoordinate boronate complexes upon the addition of fluoride to the boronic acid. nih.gov

Mechanism of Nucleophilic Action: DFT studies have detailed the mechanistic pathway of reactions where the 'ate' complex acts as a nucleophile, supporting the unprecedented reactivity paradigm. nih.gov For example, in the hydroxylation of certain zwitterions, calculations suggest the reaction proceeds favorably through the formation of sulfonium (B1226848) or isoquinolinium intermediates via protonation, facilitated by the boronate complex. nih.gov

Influence of Substituents: Computational models can predict how different substituents on the aryl ring of the boronic acid affect the stability and reactivity of the corresponding fluoride 'ate' complex. Electron-withdrawing groups on the aryl ring are expected to enhance the Lewis acidity of the boron, favoring fluoride complexation. Conversely, electron-donating groups may destabilize the complex. rsc.org

Mechanistic Aspects of Cross-Coupling Reactions Involving Fluorinated Arylboronic Acids

Fluorinated arylboronic acids are valuable building blocks in organic synthesis, particularly for introducing fluorine atoms or fluorinated aryl groups into complex molecules. researchgate.net Their participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction, involves a series of well-defined mechanistic steps.

The general catalytic cycle for a Suzuki-Miyaura coupling reaction involves three main stages:

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) complex. This step forms a new Ar-M(II)-X complex.

Transmetalation: This is the step where the fluorinated aryl group is transferred from the boron atom to the metal center. The arylboronic acid, often activated by a base or fluoride to form an 'ate' complex, reacts with the Ar-M(II)-X complex. This results in a new complex, Ar-M(II)-Ar', where Ar' is the fluorinated aryl group, and the boron is eliminated as a borate salt.

Reductive Elimination: In the final step, the two aryl groups (Ar and Ar') on the metal center are coupled, forming the new biaryl product (Ar-Ar'). The metal catalyst is regenerated in its low-valent state, allowing it to re-enter the catalytic cycle.

In reactions involving C-F bond activation, particularly with nickel catalysts, the mechanism can be more complex. Direct oxidative addition to a strong aromatic C-F bond is often unlikely under mild conditions. nih.govbeilstein-journals.org Instead, the reaction may proceed through the formation of a nickelacyclopropane intermediate from the interaction of the zero-valent nickel species with the fluoroarene. nih.govbeilstein-journals.org In this pathway, the subsequent transmetalation with the arylboronic acid and the fluorine elimination can occur simultaneously. beilstein-journals.org

Suzuki-Miyaura Reaction Mechanisms: Ligand Effects and Catalyst Oxidation States

The Suzuki-Miyaura cross-coupling reaction is a paramount method for the formation of carbon-carbon bonds, and the reactivity of this compound in this context is of significant interest. The reaction mechanism is a catalytic cycle involving a palladium catalyst that shuttles between different oxidation states. The nature of the ligands coordinated to the palladium center plays a crucial role in the efficiency and selectivity of the reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. For the reaction to proceed, the aryl boronic acid must be activated, a process typically achieved through the addition of a base. The base reacts with the boronic acid to form a more nucleophilic boronate species.

In the case of this compound, the presence of the electron-withdrawing fluorine atom on the phenoxy ring can influence the acidity of the boronic acid, potentially affecting the ease of boronate formation. The subsequent transmetalation step, where the aryl group from the boronate is transferred to the palladium(II) complex, is a critical phase of the catalytic cycle. The steric bulk of the ortho-phenoxy group may also play a role in the rate of this step. The final step is reductive elimination, where the two coupled aryl groups are expelled from the palladium complex, regenerating the palladium(0) catalyst and completing the cycle.

The choice of ligand is critical in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the rate of both oxidative addition and reductive elimination. The specific ligand effects on the Suzuki-Miyaura coupling of this compound would be a subject of detailed kinetic studies to optimize reaction conditions.

Table 1: Postulated Influence of Ligands on the Suzuki-Miyaura Coupling of this compound

| Ligand Type | Postulated Effect on Oxidative Addition | Postulated Effect on Transmetalation | Postulated Effect on Reductive Elimination | Overall Predicted Outcome |

| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Acceleration due to enhanced electron density on Pd(0) | Potential rate modulation due to steric interactions with the ortho-phenoxy group | Acceleration due to steric crowding promoting C-C bond formation | High catalytic activity and good yields |

| Less Bulky Phosphines (e.g., PPh₃) | Moderate rate | Less steric hindrance, potentially faster transmetalation | Slower rate compared to bulky ligands | Moderate to good yields, may require higher temperatures |

| N-Heterocyclic Carbenes (NHCs) | Strong electron donation accelerates this step | Can be very efficient, sensitive to steric bulk | Generally efficient | High catalytic activity, good for challenging substrates |

While the primary pathway of the Suzuki-Miyaura reaction involves the coupling of an organohalide with a boronic acid, side reactions involving C–H bond activation can occur. In the context of this compound, intramolecular C–H activation could potentially lead to the formation of dibenzofuran (B1670420) derivatives, although this is generally a less favored pathway under standard Suzuki-Miyaura conditions.

The rate-limiting step of the Suzuki-Miyaura reaction can vary depending on the specific substrates, catalyst, and reaction conditions. For electron-rich aryl halides, oxidative addition is often the rate-determining step. Conversely, for electron-deficient aryl halides and sterically hindered boronic acids, transmetalation can be the slowest step. Given the steric bulk of the ortho-phenoxy group in this compound, it is plausible that transmetalation could be a significant kinetic barrier. Computational studies on closely related ortho-substituted phenylboronic acids have suggested that the energy barrier for transmetalation can be influenced by chelation effects of the ortho-substituent with the palladium center. nih.gov

Radical Pathways in Boronic Acid Transformations

Beyond the well-established two-electron pathway of the Suzuki-Miyaura reaction, arylboronic acids can also participate in reactions involving radical intermediates. These pathways open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Under photochemical conditions, arylboronic acids can undergo homolytic cleavage of the carbon-boron bond to generate aryl radicals. This process can be initiated by a suitable photosensitizer that, upon excitation by light, can engage in a single-electron transfer (SET) with the boronic acid. The resulting aryl radical can then participate in a variety of transformations, including addition to alkenes or arenes, and halogen atom transfer reactions.

For this compound, photo-induced homolysis would generate a 2-(2-fluorophenoxy)phenyl radical. This highly reactive intermediate could undergo intramolecular cyclization to form a dibenzofuran ring system, or it could be trapped by other radical acceptors in the reaction mixture. Halogen radical transfer is another potential pathway, where a halogen atom is abstracted from a suitable donor by the aryl radical. This process can be a key step in certain radical chain reactions.

Table 2: Potential Radical Reactions of this compound

| Reaction Type | Initiator | Key Intermediate | Potential Product(s) |

| Intramolecular Radical Cyclization | Photoredox Catalyst + Light | 2-(2-Fluorophenoxy)phenyl radical | Dibenzofuran derivatives |

| Intermolecular Radical Addition | Photoredox Catalyst + Light + Alkene | 2-(2-Fluorophenoxy)phenyl radical | Aryl-alkyl coupled products |

| Halogen Atom Transfer | Radical Initiator + Halogen Source | 2-(2-Fluorophenoxy)phenyl radical | 1-Fluoro-2-(2-halophenoxy)benzene |

This table presents hypothetical radical pathways. Experimental validation is necessary to confirm these transformations.

Boronic acids are known to act as Lewis acids due to the presence of an empty p-orbital on the boron atom. This Lewis acidity can be modulated by the electronic nature of the substituents on the aryl ring. The 2-fluorophenoxy group in this compound, with its electron-withdrawing fluorine atom, is expected to increase the Lewis acidity of the boronic acid moiety compared to an unsubstituted phenylboronic acid.

Applications of 2 2 Fluorophenoxy Phenylboronic Acid in Advanced Organic Synthesis

As a Key Building Block in Carbon-Carbon Bond Forming Reactions

The boronic acid moiety is a cornerstone of transition metal-catalyzed cross-coupling chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of arylboronic acids. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For a molecule like 2-(2-Fluorophenoxy)phenylboronic acid, this reaction opens pathways to a vast array of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and materials science.

A significant application of this type of intramolecular coupling is in the synthesis of dibenzofurans. The ortho-phenoxy arrangement allows for an intramolecular Suzuki-Miyaura cyclization, a powerful method for constructing the fused furan (B31954) ring system.

The electronic nature of the coupling partners significantly impacts the efficiency of the Suzuki-Miyaura reaction. Generally, aryl halides with electron-withdrawing groups are more reactive towards the initial oxidative addition step with the palladium(0) catalyst. Conversely, the reactivity of arylboronic acids can be influenced by their substituents.

For a boronic acid like this compound, the fluorine atom imparts a mild electron-withdrawing effect, while the phenoxy group can have more complex electronic and steric influences. Research on analogous compounds, such as 2-fluorophenylboronic acid and various heteroarylboronic acids, demonstrates a broad substrate scope. Couplings are generally successful with aryl and heteroaryl halides bearing both electron-donating and electron-withdrawing substituents. However, challenges can arise. For instance, strongly electron-deficient boronic acids may exhibit reduced nucleophilicity, potentially leading to lower yields. Similarly, highly electron-rich aryl halides can undergo slower oxidative addition. Steric hindrance from the ortho-phenoxy group can also slow down the reaction, particularly when coupled with other sterically demanding substrates.

Table 1: Representative Suzuki-Miyaura Coupling Scope with Analogous Boronic Acids This table is illustrative, based on data for structurally similar boronic acids.

| Boronic Acid Analog | Aryl Halide | Product | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Fluorophenylboronic acid | 4-Bromoacetophenone | 2-Fluoro-4'-acetylbiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 2-Fluorophenylboronic acid | 3-Bromopyridine | 3-(2-Fluorophenyl)pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85 |

| 2-Phenoxyphenylboronic acid | 4-Iodonitrobenzene | 2-Phenoxy-4'-nitrobiphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95 |

| Phenylboronic acid | 2-Chloro-5-nitropyridine | 2-Phenyl-5-nitropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | n-Butanol | 88 |

To overcome challenges related to substrate reactivity and steric hindrance, optimization of reaction conditions is crucial. Key parameters include the choice of palladium catalyst and ligand, the base, and the solvent system. researchgate.netresearchgate.net

Catalyst and Ligand: While traditional catalysts like Pd(PPh₃)₄ are effective for many substrates, more challenging couplings, especially those involving sterically hindered partners or less reactive aryl chlorides, often require more sophisticated catalytic systems. Modern biarylphosphine ligands, such as SPhos and XPhos, are particularly effective. These bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step. For ortho-substituted boronic acids, the choice of ligand is critical to accommodate the steric bulk and achieve high yields. beilstein-journals.org

Base: The base plays a crucial role in the transmetalation step, forming a more nucleophilic boronate species. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly affect the reaction rate and yield. For instance, stronger bases like K₃PO₄ are often used for less reactive boronic acids.

Solvent: The solvent system must solubilize the reactants and facilitate the interaction of aqueous and organic phases if a biphasic system is used. Common solvents include toluene, dioxane, DMF, and mixtures with water. The presence of water can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate.

Table 2: Optimization of Suzuki-Miyaura Reaction Parameters This table presents a general guide to optimizing conditions for challenging substrates.

| Parameter | Condition 1 (Standard) | Condition 2 (For Hindered Substrates) | Rationale for Change |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ | Precatalyst for more active ligand systems. |

| Ligand | - | SPhos or XPhos | Bulky, electron-rich ligand accelerates key catalytic steps. |

| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger base enhances boronate formation and transmetalation. |

| Solvent | Toluene/H₂O | Dioxane or THF | Aprotic polar solvents can improve solubility and reaction rates. |

| Temperature | 80-100 °C | 100-120 °C | Higher temperature can overcome activation barriers. |

In recent years, alternative methods for Suzuki-Miyaura coupling have been developed to address limitations of traditional palladium catalysis, such as cost and catalyst toxicity.

Photocatalyzed Suzuki-Miyaura Coupling: This approach utilizes visible light in conjunction with a photoredox catalyst to drive the cross-coupling reaction. These reactions can often be performed under milder conditions (e.g., room temperature) than their thermally-driven counterparts. While still an emerging area, photocatalysis offers a greener alternative for the formation of aryl-aryl bonds. Research in this area is exploring the activation of aryl chlorides, which are typically less reactive in traditional Suzuki couplings. researchgate.net

Nickel-Catalyzed Suzuki-Miyaura Coupling: Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium. acs.orgnih.gov Nickel systems can be particularly adept at coupling challenging substrates, including sterically hindered partners and unreactive aryl halides like chlorides and fluorides. researchgate.netacs.org The mechanism of nickel-catalyzed couplings can differ from palladium, sometimes involving radical pathways. These reactions often employ similar phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to those used in palladium catalysis. The use of green solvents like 2-Me-THF and tert-amyl alcohol has also been successfully demonstrated in nickel-catalyzed Suzuki-Miyaura reactions. acs.orgnih.gov

The Petasis reaction, or borono-Mannich reaction, is a powerful multi-component reaction that combines an amine, a carbonyl compound (often an aldehyde or α-keto acid), and an organoboronic acid to form substituted amines, including valuable α-amino acids. organic-chemistry.orgwikipedia.org

For a compound like this compound, this reaction would allow for the direct installation of the complex 2-(2-fluorophenoxy)phenyl group onto a nitrogen-containing scaffold. The reaction proceeds through the formation of an iminium ion from the amine and carbonyl, followed by the addition of the boronic acid. A key intermediate is a tetracoordinate boronate complex, from which the aryl group migrates to the iminium carbon. organic-chemistry.org

The scope of the Petasis reaction is broad, tolerating a wide variety of amines and carbonyl components. acs.org The use of glyoxylic acid as the carbonyl component provides a direct route to α-aryl glycine (B1666218) derivatives. The reaction is often performed under mild, catalyst-free conditions, although some variations may use catalysts to improve efficiency. acs.org Steric hindrance on the boronic acid, such as the ortho-phenoxy group, could potentially slow the reaction, but the versatility of the Petasis reaction often accommodates such challenges.

Table 3: Illustrative Example of a Petasis Reaction Based on general reactivity patterns for arylboronic acids.

| Amine | Carbonyl | Boronic Acid Analog | Product | Solvent | Temperature |

|---|---|---|---|---|---|

| Piperidine | Glyoxylic acid | 2-Fluorophenylboronic acid | 2-(2-Fluorophenyl)-2-(piperidin-1-yl)acetic acid | Dichloromethane | Room Temp. |

| Morpholine | Formaldehyde | Phenylboronic acid | 4-(Phenylmethyl)morpholine | Toluene | 60 °C |

The Liebeskind-Srogl coupling provides a unique method for ketone synthesis by reacting a thioester with a boronic acid. thieme-connect.dewikipedia.orgchem-station.com This reaction is typically catalyzed by palladium in the presence of a stoichiometric copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst. thieme-connect.dechem-station.com

A key advantage of the Liebeskind-Srogl coupling is that it proceeds under neutral conditions, avoiding the need for a strong base that is required in many other cross-coupling reactions. This makes it compatible with a wide range of sensitive functional groups. The reaction mechanism involves the activation of the thioester by the copper(I) species, facilitating oxidative addition to the palladium(0) catalyst. Subsequent transmetalation with the boronic acid and reductive elimination yields the desired ketone.

Using this compound in this reaction would produce ketones containing the 2-(2-fluorophenoxy)benzoyl moiety. This provides a direct route to complex diaryl or aryl-alkyl ketones that could be challenging to synthesize through other methods like Friedel-Crafts acylation, especially given the potential for directing group conflicts from the phenoxy and fluoro substituents. The scope of the reaction is broad, encompassing various aryl, heteroaryl, and alkenyl boronic acids and thioesters. nih.gov

Rhodium-Catalyzed Additions to Alkenes and Carbonyl Compounds

Rhodium catalysis has emerged as a powerful tool for carbon-carbon bond formation. In this context, this compound serves as a versatile arylating agent in addition reactions to unsaturated systems.

Hydroarylation Reactions, including Fullerene Functionalization

The rhodium-catalyzed hydroarylation of alkenes is a key method for the direct addition of an aryl group and a hydrogen atom across a double bond. This reaction offers an atom-economical approach to the synthesis of functionalized organic molecules. While the general scope of rhodium-catalyzed hydroarylation is broad, its application in the functionalization of fullerenes is of particular interest due to the unique electronic and material properties of the resulting derivatives.

In the context of fullerene C60, rhodium catalysts facilitate the addition of arylboronic acids across one of the researchgate.netresearchgate.net double bonds of the fullerene cage. diva-portal.orgnih.gov This process typically involves a rhodium(I) catalyst that undergoes transmetalation with the arylboronic acid to form an aryl-rhodium species. Subsequent migratory insertion of the fullerene alkene into the aryl-rhodium bond, followed by protonolysis, yields the hydroarylated fullerene product. researchgate.net The presence of water is often crucial for the protonolysis step, which regenerates the active catalyst. nih.govresearchgate.net

The use of this compound in this reaction allows for the introduction of the bulky and electronically distinct 2-(2-fluorophenoxy)phenyl group onto the fullerene core. This functionalization can significantly alter the solubility and electronic properties of the fullerene, opening avenues for its application in materials science and electronics. diva-portal.orgdiva-portal.org

Table 1: Key Aspects of Rhodium-Catalyzed Hydroarylation of Fullerenes

| Feature | Description |

| Catalyst | Typically a rhodium(I) complex, such as [Rh(COD)(MeCN)2]BF4. diva-portal.org |

| Aryl Source | Arylboronic acids, including this compound. |

| Substrate | Fullerene C60 or other unsaturated molecules. |

| Mechanism | Involves transmetalation, migratory insertion, and protonolysis. researchgate.net |

| Significance | Provides a direct method for fullerene functionalization, modifying its properties. diva-portal.org |

Utility in Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable coupling partner in several key reactions that forge these critical linkages.

Chan-Lam Coupling for C–N and C–O Bond Formation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-nitrogen (C–N) and carbon-oxygen (C–O) bonds. researchgate.netorganic-chemistry.orgnih.gov This reaction provides a powerful alternative to other cross-coupling methods, such as the Buchwald-Hartwig amination, and can often be performed under milder conditions, sometimes even at room temperature and open to the air. organic-chemistry.org

In a typical Chan-Lam coupling, an arylboronic acid, such as this compound, is coupled with an amine or an alcohol in the presence of a copper catalyst, such as copper(II) acetate (B1210297). organic-chemistry.orgnih.gov The reaction is versatile and tolerates a wide range of functional groups on both coupling partners. The mechanism is thought to involve the formation of a copper-aryl intermediate, which then undergoes reaction with the amine or alcohol nucleophile.

The use of this compound in the Chan-Lam coupling enables the synthesis of diaryl ethers and N-aryl amines containing the sterically demanding and electronically modified 2-(2-fluorophenoxy)phenyl moiety. These products are of interest in medicinal chemistry and materials science.

Table 2: Chan-Lam Coupling with this compound

| Parameter | Details |

| Bond Formed | C–N and C–O |

| Catalyst | Copper(II) salts (e.g., Cu(OAc)2) |

| Coupling Partners | This compound and amines or alcohols |

| Advantages | Mild reaction conditions, broad substrate scope. organic-chemistry.org |

| Products | N-Aryl amines and diaryl ethers |

Palladium-Catalyzed C–H Arylation with Electrophilic Fluorine Reagents

Palladium-catalyzed C–H arylation is a powerful strategy for the direct functionalization of C–H bonds, avoiding the need for pre-functionalized starting materials. nih.govchemrxiv.org While less common than using aryl halides, arylboronic acids can be employed in certain C–H arylation protocols.

The direct C–H arylation of arenes with this compound would introduce the 2-(2-fluorophenoxy)phenyl group onto another aromatic ring. In a separate context, the palladium-mediated fluorination of arylboronic acids using electrophilic fluorine reagents like Selectfluor™ provides a route to aryl fluorides. harvard.edu This latter reaction proceeds through an aryl-palladium intermediate which then reacts with the electrophilic fluorine source to form the C–F bond. harvard.edu

A hypothetical reaction combining these concepts would involve the palladium-catalyzed C–H activation of a substrate, followed by reaction with this compound. The resulting arylated product could then potentially undergo a subsequent fluorination step. However, a one-pot reaction involving all three components—the C-H substrate, the boronic acid, and an electrophilic fluorine reagent—is a complex transformation that would require careful optimization of reaction conditions to control selectivity.

Synthetic Applications in the Construction of Diverse Molecular Architectures

Beyond its direct use in coupling reactions, this compound can serve as a precursor for other functionalized molecules, expanding its synthetic utility.

Precursor for Substituted Phenols via Ipso-Hydroxylation

The ipso-hydroxylation of arylboronic acids is a reliable and high-yielding method for the synthesis of phenols. researchgate.netrsc.orgnih.govscispace.com This transformation involves the cleavage of the carbon-boron bond and its replacement with a hydroxyl group. A variety of oxidizing agents can effect this conversion, with hydrogen peroxide being one of the most common and environmentally benign. researchgate.net

The reaction is generally robust and tolerates a wide array of functional groups on the aromatic ring. For this compound, ipso-hydroxylation would yield 2-(2-fluorophenoxy)phenol. This substituted phenol (B47542) is a valuable building block for the synthesis of more complex molecules, including polymers, ligands for catalysis, and biologically active compounds. The reaction can often be performed under mild, catalyst-free conditions, making it an attractive synthetic method. rsc.orgnih.govscispace.com

Table 3: Ipso-Hydroxylation of this compound

| Feature | Description |

| Transformation | Conversion of a C-B bond to a C-OH bond. |

| Reagent | Typically an oxidant like hydrogen peroxide (H₂O₂) or sodium perborate. researchgate.netrsc.org |

| Product | 2-(2-Fluorophenoxy)phenol |

| Conditions | Often mild and can be catalyst-free. rsc.orgnih.gov |

| Significance | Provides access to substituted phenols from readily available arylboronic acids. |

Synthesis of Complex Heterocyclic Compounds

The structural motif of this compound serves as a valuable precursor in the synthesis of diverse and complex heterocyclic compounds. Its unique combination of a reactive boronic acid group and a synthetically versatile fluorophenoxy phenyl backbone allows for its incorporation into various ring systems of significant interest in medicinal chemistry and materials science.

The 2-(2-fluorophenoxy)phenyl moiety has been successfully incorporated into 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) ring systems. These two classes of five-membered heterocycles are well-known pharmacophores present in numerous clinically used drugs, valued for their favorable metabolic stability and ability to engage in various biological interactions.

A key synthetic strategy begins with the conversion of a suitable starting material, such as 2-(2-fluorophenoxy)benzoic acid, into the corresponding acid hydrazide. This intermediate is a critical branching point for the synthesis of both heterocycles.

1,3,4-Oxadiazoles: The 2-(2-fluorophenoxy)benzoyl hydrazide can be cyclized with various reagents to yield 2,5-disubstituted 1,3,4-oxadiazoles. For example, reaction with carbon disulfide in the presence of a base leads to an intermediate that can be further alkylated or oxidized to form the oxadiazole ring. A notable study detailed the synthesis of a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles, which were subsequently evaluated for their biological activities. nih.gov

1,2,4-Triazoles: The same acid hydrazide intermediate can be used to construct 1,2,4-triazoles. Reaction with an isothiocyanate, followed by cyclization of the resulting acylthiosemicarbazide under basic conditions, yields the 1,2,4-triazole-3-thiol core. This thiol group can then be functionalized further. Research has documented the synthesis of such triazole derivatives bearing the 2-(2-fluorophenoxy)phenyl substituent. nih.gov

The general synthetic pathway is outlined in the table below.

| Starting Material | Key Intermediate | Target Heterocycle | General Reaction Condition |

|---|---|---|---|

| 2-(2-Fluorophenoxy)benzoic acid | 2-(2-Fluorophenoxy)benzoyl hydrazide | 1,3,4-Oxadiazole Derivative | Cyclization with reagents like CS₂ or orthoesters |

| 2-(2-Fluorophenoxy)benzoic acid | 2-(2-Fluorophenoxy)benzoyl hydrazide | 1,2,4-Triazole Derivative | Reaction with isothiocyanate followed by base-catalyzed cyclization |

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The introduction of a phenoxy group at the 4-position of the quinoline (B57606) ring is a common strategy in drug design. While direct synthesis using this compound is less common, the related compound 4-(2-fluorophenoxy)quinoline serves as a key scaffold.

The synthesis of functionalized phenoxy quinolines often involves the reaction of a halo-quinoline with a substituted phenol. Alternatively, palladium- or copper-catalyzed cross-coupling reactions, such as the Chan-Lam or Suzuki-Miyaura coupling, can be employed to form the C-O or C-C bonds, respectively. For instance, a facile synthesis of functionalized phenoxy quinolines has been achieved through the reaction of 6-bromoquinolin-4-ol (B142416) with various arylboronic acids in the presence of a copper catalyst. mdpi.com This methodology suggests that this compound could be a viable coupling partner to introduce the desired moiety onto a pre-functionalized quinoline core.

Research has been conducted on 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives, which were designed and synthesized as selective c-Met inhibitors for potential anticancer applications. nih.gov

Benzopyranones, which include chromones and flavones, are a large family of oxygen-containing heterocyclic compounds derived from a benzopyran core. Their synthesis often begins with ortho-hydroxyacetophenones.

The incorporation of the 2-(2-fluorophenoxy)phenyl group into a benzopyranone structure can be envisioned through several synthetic routes. One plausible approach involves the Baker-Venkataraman rearrangement, where an ortho-hydroxyacetophenone is first esterified with 2-(2-fluorophenoxy)benzoyl chloride. The resulting ester then undergoes base-catalyzed rearrangement to form a 1,3-diketone, which upon acid-catalyzed cyclization yields the desired flavone (B191248) (2-phenyl-4H-chromen-4-one) derivative.

Another potential method is the Algar-Flynn-Oyamada reaction, involving the oxidative cyclization of a chalcone (B49325) precursor. This would require the initial synthesis of a chalcone bearing the 2-(2-fluorophenoxy)phenyl group, typically via an Aldol condensation between an ortho-hydroxyacetophenone and a 2-(2-fluorophenoxy)benzaldehyde.

| Synthetic Method | Key Precursors | Intermediate | Final Product Class |

|---|---|---|---|

| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone, 2-(2-Fluorophenoxy)benzoyl chloride | 1,3-Diketone | Flavone Derivative |

| Algar-Flynn-Oyamada Reaction | o-Hydroxyacetophenone, 2-(2-Fluorophenoxy)benzaldehyde | Chalcone | Flavonol Derivative |

Role in Supramolecular Chemistry and Self-Assembly Processes

The boronic acid functional group is a cornerstone of modern supramolecular chemistry due to its unique ability to form reversible covalent bonds. This property makes this compound a valuable building block for creating dynamic and responsive molecular architectures.

The fundamental reaction underpinning the role of boronic acids in self-assembly is their condensation with 1,2- or 1,3-diols to form cyclic boronate esters. bath.ac.ukacs.org This reaction is a prime example of dynamic covalent chemistry—it is a covalent bond-forming reaction that is reversible under specific conditions (e.g., changes in pH, temperature, or the presence of competing diols). acs.orgnih.gov

The key features of this interaction are:

Reversibility: The formation and cleavage of the boronate ester bond can be controlled, allowing the molecular assembly to adapt to its environment. acs.orgrsc.org

Directionality: Unlike non-specific non-covalent interactions, the bond formation between the boronic acid and the diol is directional, providing a higher degree of structural control in the resulting assembly. msu.edu

pH Sensitivity: The equilibrium between the boronic acid and the boronate ester is highly pH-dependent. In aqueous media, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The anionic form generally binds more strongly to diols. This pH responsiveness allows for the creation of "smart" materials that can assemble or disassemble in response to pH changes.

By utilizing bifunctional or multifunctional molecules containing the this compound moiety along with corresponding diol-containing linkers, complex dynamic architectures such as macrocycles, cages, and dynamic polymers can be constructed. bath.ac.ukresearchgate.net

The principles of reversible boronate ester formation enable the design of highly organized multicomponent systems where this compound acts as a key recognition and structural unit. rsc.orgbath.ac.uk These self-assembling systems have applications in sensing, separations, and materials science.

For example, boronic acids are widely used in the construction of sensors for saccharides, as sugars are rich in diol functionalities. msu.edu A system incorporating the this compound unit could be designed to interact with a specific saccharide, leading to a measurable change in a reporter molecule (e.g., a change in fluorescence or color).

Furthermore, the combination of boronate ester formation with other non-covalent interactions (like hydrogen bonding or π-π stacking) or even other dynamic covalent reactions (like imine formation) can lead to the assembly of sophisticated supramolecular structures. researchgate.net The 2-(2-fluorophenoxy)phenyl group itself can participate in π-stacking interactions, adding another dimension of control to the self-assembly process. This approach allows for the one-pot synthesis of complex macrocycles and cages from simple building blocks. researchgate.net

Analytical and Computational Techniques for Characterization and Study of 2 2 Fluorophenoxy Phenylboronic Acid

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structure and monitoring the behavior of 2-(2-Fluorophenoxy)phenylboronic acid in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, offering detailed information about its atomic framework.

A comprehensive structural elucidation of this compound is achieved by integrating data from various NMR active nuclei. nih.gov

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. The aromatic protons of the phenylboronic acid and fluorophenoxy rings would appear as complex multiplets in the downfield region, typically between 6.8 and 8.2 ppm. The hydroxyl protons of the boronic acid group are often broad and may exchange with solvent, appearing over a wide chemical shift range.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. A single resonance would be expected for the fluorine atom on the phenoxy group. The chemical shift of this fluorine is highly sensitive to its electronic environment, providing a unique probe for studying molecular interactions and reactions. mdpi.com

¹³C NMR: Carbon-13 NMR helps in identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the ipso-carbon attached to the boron atom, the carbon bearing the fluorine, and the ether linkage carbon, in addition to other aromatic carbons.

¹¹B NMR: Boron-11 NMR is crucial for studying boronic acids. The chemical shift of the ¹¹B nucleus provides direct information about the coordination state of the boron atom. For the trigonal planar (sp²) boronic acid, a signal is typically observed around 28-30 ppm. rsc.orgnsf.gov Upon formation of a tetrahedral (sp³) boronate ester (e.g., through interaction with a diol), this signal shifts upfield to around 5-9 ppm. nsf.govraineslab.com

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR could theoretically provide insights into the oxygen environments of the hydroxyl groups and the ether linkage.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 6.8 - 8.2 | Aromatic protons, complex multiplet patterns. |

| ¹H | 4.0 - 6.0 (variable) | Boronic acid -OH protons, often broad. |

| ¹⁹F | -115 to -140 | Dependent on solvent and electronic environment. |

| ¹³C | 115 - 165 | Aromatic carbons. Ipso-carbons will have distinct shifts. |

| ¹¹B | 28 - 30 | Trigonal boronic acid (sp²). |

| ¹¹B | 5 - 9 | Tetrahedral boronate ester (sp³). |

Application of ¹⁹F NMR for Reaction Monitoring and Quantification in Fluorinated Systems

The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful tool for monitoring reactions involving this compound. rsc.org The high sensitivity of the ¹⁹F nucleus (83.4% relative to ¹H) and the large chemical shift dispersion (spanning several hundred ppm) allow for clear resolution of signals from the reactant, intermediates, and products. mdpi.com

For instance, in a reaction where the boronic acid moiety binds to a diol, the electronic environment of the entire molecule changes, leading to a shift in the ¹⁹F resonance. This change can be precisely monitored over time to determine reaction kinetics. db-thueringen.de Similarly, if the fluorophenoxy group is involved in a substitution or cleavage reaction, the appearance of a new ¹⁹F signal corresponding to the new fluorine-containing species can be observed and quantified. nih.gov This quantitative capability allows for the determination of reaction yields and conversion rates without the need for chromatographic separation. db-thueringen.de

Mass Spectrometry (MS) for Reaction Pathway Elucidation and Monitoring

Mass spectrometry is a vital technique for identifying reaction intermediates and products, thereby helping to elucidate the reaction pathways of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing complex reaction mixtures. scirp.org

Using soft ionization techniques such as Electrospray Ionization (ESI), the molecule can be ionized without significant fragmentation, allowing for the determination of the molecular weight of the parent compound and any species formed during a reaction. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition of the detected ions. raineslab.com

By employing tandem mass spectrometry (MS/MS), ions of interest can be isolated and fragmented to obtain structural information, which is crucial for identifying unknown products or transient intermediates. The use of Multiple Reaction Monitoring (MRM) in tandem quadrupole mass spectrometers allows for highly sensitive and selective quantification of the target compound and related species, even at very low concentrations. scirp.orgsciex.com

UV-Vis and IR Spectroscopy for Reaction Progress and Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information for structural analysis and reaction monitoring.

IR Spectroscopy: This technique is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the boronic acid's hydroxyl groups. Strong bands around 1350-1410 cm⁻¹ are characteristic of the B-O stretching vibration. The C-F bond stretch would appear in the 1100-1250 cm⁻¹ region, while C-O-C stretching of the ether linkage would be observed around 1200-1250 cm⁻¹. scirp.orgnih.gov Changes in these bands can be used to monitor reactions, such as the disappearance of the O-H band upon esterification.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. nih.gov Phenylboronic acids typically show absorption bands in the UV region. researchgate.net The spectrum of this compound is expected to show absorptions characteristic of its two aromatic rings. Any reaction that alters the conjugation or electronic structure of these rings will result in a shift in the absorption maxima (λ_max) or a change in molar absorptivity. researchgate.net This makes UV-Vis spectroscopy a convenient method for monitoring the progress of certain reactions in real-time.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H | Aromatic Stretching | 3000 - 3100 |

| B-O | Stretching | 1350 - 1410 |

| C-O-C | Ether Stretching | 1200 - 1250 |

| C-F | Stretching | 1100 - 1250 |

Computational Chemistry in Understanding Reactivity and Properties

Computational chemistry serves as a powerful predictive tool to understand the intrinsic properties and reactivity of this compound. chemrxiv.org Using methods like Density Functional Theory (DFT), various molecular properties can be calculated to complement experimental findings. nih.gov

Key applications include:

Geometric Optimization: Calculating the most stable three-dimensional structure of the molecule, including bond lengths and angles.

Acidity Prediction: Determining the pKa value of the boronic acid, which is crucial for understanding its behavior in aqueous solutions and its ability to bind with diols. mdpi.com Computational models can account for different conformations of the hydroxyl groups and their effect on acidity. mdpi.com

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra. These theoretical spectra can aid in the interpretation of experimental data and the assignment of complex signals. scirp.org

Reaction Mechanism Studies: Mapping the potential energy surface of a reaction to identify transition states and intermediates. This provides a detailed understanding of the reaction mechanism and helps explain observed reactivity and selectivity.

Electronic Property Analysis: Calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and natural bond orbital (NBO) analysis. nih.gov These calculations provide insights into the molecule's electronic structure, reactivity hotspots, and potential for intermolecular interactions.

By combining these advanced analytical and computational techniques, a comprehensive understanding of the structure, reactivity, and properties of this compound can be achieved, facilitating its application in various fields of chemical science.

Density Functional Theory (DFT) Studies for Mechanistic Pathways

Density Functional Theory (DFT) has emerged as a important method in computational chemistry for investigating the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, allowing for the exploration of potential energy surfaces and the characterization of transition states.

DFT calculations are instrumental in identifying and characterizing the transition state (TS) of a chemical reaction, which represents the highest energy point along the reaction coordinate. By locating the TS, the activation energy (Ea) can be determined, providing a quantitative measure of the kinetic barrier of the reaction. For a hypothetical reaction involving this compound, DFT can be employed to model the geometry of the transition state and calculate its energy relative to the reactants.

The rate of a reaction is exponentially dependent on the activation energy, as described by the Arrhenius equation. Therefore, by calculating the activation energy through transition state analysis, DFT enables the theoretical prediction of reaction rates. These calculations can be invaluable for understanding and optimizing reaction conditions.

Table 1: Representative Theoretical Kinetic Data for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

| Initial Attack | 15.2 | 1.2 x 10³ |

| Rate-Determining Step | 25.8 | 5.7 x 10⁻³ |

| Final Rearrangement | 8.5 | 3.4 x 10⁷ |

Note: The data presented in this table are illustrative and based on typical values for similar organoboron reactions. Specific experimental or computational data for this compound was not available in the reviewed literature.

Boronic acids are known to interact with fluoride (B91410) ions to form fluoroborate species, which can alter their reactivity. DFT studies can provide significant insights into this activation process. The calculations can model the binding of a fluoride ion to the boron center of this compound, leading to the formation of a tetrahedral boronate complex.

By analyzing the electronic structure and geometry of this complex, researchers can understand how fluoride binding influences the reactivity of the molecule. For instance, the increased electron density on the boron atom upon fluoride binding can enhance its nucleophilicity, making it more reactive towards electrophiles. DFT can also be used to study the stability and reactivity of various boronate complexes that may form during a reaction.

The oxidative stability of boronic acids is a critical factor in their practical applications. researchgate.netnumberanalytics.com DFT calculations can shed light on the mechanisms of oxidation and how substituents on the phenyl ring affect this stability. The 2-(2-Fluorophenoxy) substituent in the target molecule introduces specific electronic and steric effects that can be computationally investigated.

The electron-withdrawing nature of the fluorine atom and the phenoxy group can influence the electron density at the boron center. numberanalytics.com DFT can quantify these electronic effects and correlate them with the molecule's susceptibility to oxidation. For example, a lower electron density at the boron atom can decrease its propensity to undergo oxidative cleavage. youtube.com Computational analyses have shown that diminished stabilization of the p-orbital on the boron atom in the rate-limiting transition state of oxidation can enhance stability. numberanalytics.com

This compound can potentially be used in various catalytic reactions, such as Suzuki-Miyaura cross-coupling. DFT is a powerful tool for elucidating the mechanisms of such catalytic cycles. It can be used to model the individual steps of the reaction, including oxidative addition, transmetalation, and reductive elimination.

By calculating the energy profile of the entire catalytic cycle, the rate-determining step can be identified, and the role of the boronic acid in the reaction can be clarified. These computational studies can support or refute proposed mechanistic hypotheses and guide the design of more efficient catalytic systems.

Quantum Chemical Simulations for Molecular Properties

Beyond reaction mechanisms, quantum chemical simulations provide a wealth of information about the intrinsic molecular properties of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide insights into the molecule's electrophilic and nucleophilic nature.

For this compound, quantum chemical simulations can calculate the energies of the HOMO and LUMO and visualize their shapes. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table are representative values for a substituted phenylboronic acid and are intended for illustrative purposes. Specific computational data for this compound was not available in the reviewed literature.

The distribution of the HOMO and LUMO across the molecule can predict the sites of electrophilic and nucleophilic attack. For instance, if the LUMO is localized on the boron atom, this would suggest that the boron center is the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized Lewis-like bonding picture. This approach provides valuable insights into the bonding interactions, charge distribution, and intramolecular delocalization effects within a molecule. For this compound, an NBO analysis would elucidate the nature of its covalent and non-covalent interactions, offering a detailed understanding of its electronic stability.